molecular formula C20H18FN3O3S B2844629 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 872688-81-8

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2844629
CAS No.: 872688-81-8
M. Wt: 399.44
InChI Key: BXFRAPSJFVRFIM-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 6 with a 3,4-dimethoxyphenyl group, a sulfanyl linker at position 3, and an N-(4-fluorophenyl)acetamide moiety. Its structure combines electron-rich aromatic systems (dimethoxy and fluorophenyl groups) with a sulfur-containing linker, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-26-17-9-3-13(11-18(17)27-2)16-8-10-20(24-23-16)28-12-19(25)22-15-6-4-14(21)5-7-15/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFRAPSJFVRFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the thioether linkage: This step involves the reaction of the pyridazine core with a thiol or thioether reagent.

    Acetamide formation: The final step involves the acylation of the intermediate compound with 4-fluoroaniline to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyridazine/Pyrimidine Core

The pyridazine/pyrimidine ring is a critical scaffold in many bioactive compounds. Key comparisons include:

Compound Core Structure Substituents Biological Relevance References
Target Compound Pyridazine 6-(3,4-dimethoxyphenyl) Electron-donating groups enhance π-π stacking and hydrogen bonding
2-(4,6-Diaminopyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide dimer Pyrimidine 4,6-diamino Amino groups facilitate hydrogen bonding; dimerization improves stability
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4,6-diamino Chlorophenyl enhances lipophilicity; dihedral angle between rings: 67.84°
  • The dimer in exhibited enhanced stability due to intermolecular hydrogen bonds, a feature absent in the monomeric target compound.

Aryl Group Variations on the Acetamide Moiety

The N-aryl group influences solubility, bioavailability, and target interactions:

Compound Aryl Group Electronic Effects Structural Impact References
Target Compound 4-Fluorophenyl Moderate electronegativity Dihedral angle data not available N/A
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4-Chlorophenyl Increased lipophilicity Dihedral angle: 67.84° between pyrimidine and chlorophenyl rings
N-(3-Chlorophenyl) analog 3-Chlorophenyl Altered steric effects Dihedral angles: 59.70° and 62.18° (two conformers)

Heterocyclic Modifications

Variations in heterocyclic systems attached to the pyridazine core significantly alter bioactivity:

Compound Heterocycle Functional Impact Activity References
Target Compound None (3,4-dimethoxyphenyl) Enhances electron density Not reported N/A
2-[[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide Tetrahydrofuran (THF) Increases solubility Unknown (structural analog)
N-(2,4-Dimethoxyphenyl)-2-{[6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide Thiazole Introduces rigid, planar structure Anticancer potential (hypothesized)
  • Key Insight : The absence of an additional heterocycle (e.g., thiazole in ) in the target compound simplifies the structure but may limit multitarget interactions observed in more complex analogs.

Pharmacological Activity Comparisons

While direct data for the target compound are lacking, related acetamide derivatives exhibit notable activities:

Compound Activity Mechanism Reference
2-[(4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide derivatives Anti-exudative (59% inhibition at 10 mg/kg) COX-2 inhibition (analogous to diclofenac)
N-(4-Fluorophenyl)-2-{[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Antiviral (hypothesized) Structural similarity to kinase inhibitors
  • Key Insight : The target compound’s 3,4-dimethoxyphenyl group may enhance antioxidant or anti-inflammatory effects compared to furan/triazole analogs , though experimental validation is needed.

Structural and Electronic Analysis

  • Dihedral Angles: In chlorophenyl analogs , dihedral angles between the pyrimidine and aryl rings range from 42° to 67°, influencing molecular planarity and binding pocket compatibility.
  • Hydrogen Bonding: Diaminopyrimidine analogs form intramolecular N–H⋯N bonds, stabilizing folded conformations. The target compound’s methoxy groups may instead participate in C–H⋯O interactions, altering conformational dynamics.

Q & A

Q. How can researchers validate the compound’s selectivity across structurally related biological targets?

  • Methodological Answer :
  • Broad-Panel Screening : Test against 100+ kinases/phosphatases (e.g., Eurofins KinaseProfiler) .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by monitoring thermal stability shifts .

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